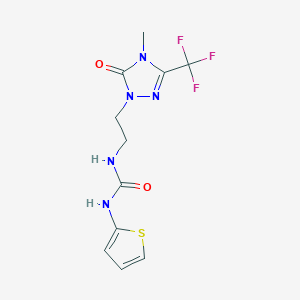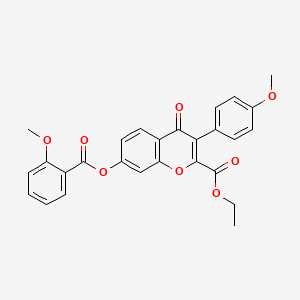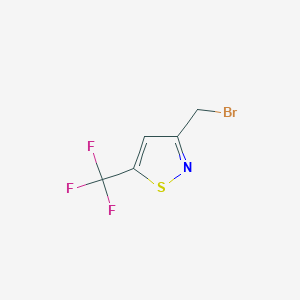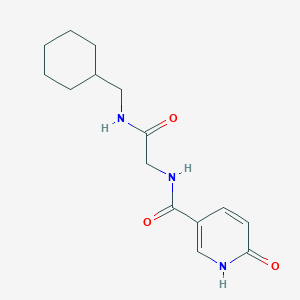![molecular formula C14H8Br2F3NO B3011566 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol CAS No. 391607-57-1](/img/structure/B3011566.png)
2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related polyfluoroaryl compounds has been achieved through a copper(I)-catalyzed tandem reaction, which involves an intramolecular C-O bond formation and a C-H activation . This method could potentially be adapted for the synthesis of 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various experimental techniques such as XRD, UV-vis, and NMR, as well as theoretical methods like DFT and TD-DFT . These studies help in understanding the tautomeric equilibrium between different structural forms, which is crucial for predicting the reactivity and stability of the compound .
Chemical Reactions Analysis
The reactivity of related compounds has been explored in the context of their ability to undergo cyclization reactions under certain conditions . This information is valuable for predicting the chemical reactions that 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol might participate in, such as the formation of heterocyclic structures or reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been characterized, revealing insights into intermolecular and intramolecular interactions, molecular geometry, vibrational frequencies, and electronic properties . These studies also include the assessment of radical scavenging activities, which suggest potential antioxidant applications for these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Crystal Structure and Theoretical Exploration : A study focused on the synthesis of halo-functionalized crystalline Schiff base compounds, closely related to the chemical structure , and their crystal structures. This included investigating intermolecular interactions and the role of fluorine atoms in stabilizing crystal packing, using Hirshfeld surface analysis and quantum chemical calculations (Ashfaq et al., 2022).
Chemical Properties and Applications
- Investigation of Schiff Bases for Prototropy and Radical Scavenging : Schiff bases, similar to the chemical , have been investigated for their prototropy and radical scavenging activities. This research is significant for potential therapeutic applications and as ingredients in medicinal and food industries (Kaştaş et al., 2017).
Material Science and Optical Properties
- Nonlinear Optical (NLO) Applications : The study of Schiff base compounds revealed their potential in NLO applications. The compounds showed significant values of hardness, global softness, and hyper-conjugation interactions, indicating higher stability and suitability for NLO applications (Ashfaq et al., 2022).
Catalytic and Synthetic Applications
Solvent-Free Synthesis Applications : Schiff base compounds have been used in solvent-free synthesis of 1-amidoalkyl-2-naphthols, demonstrating the potential of these compounds in facilitating environmentally friendly chemical processes (Ghorbani et al., 2020).
Antipathogenic Activity of Thiourea Derivatives : Research on thiourea derivatives related to the structure of interest has shown promising results in terms of their interaction with bacterial cells, highlighting potential applications in the development of anti-microbial agents (Limban et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dibromo-6-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2F3NO/c15-10-5-8(13(21)12(16)6-10)7-20-11-3-1-9(2-4-11)14(17,18)19/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJGEOJNRDBOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(2-Cyclopentylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)

![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B3011485.png)

![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)

![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)
![2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane](/img/structure/B3011492.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)

